cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFSVWMFCGXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
- The synthesis often begins with substituted benzoic acids or their derivatives, such as 4-methoxybenzoic acid or 4-methoxybenzoyl chloride.
- Cyclohexane derivatives such as 4-substituted cyclohexanones or cyclohexanecarboxylic acids serve as key intermediates.
- Cyanocyclohexanoic acid derivatives are also used as intermediates in related syntheses, providing a route to substituted cyclohexane carboxylic acids.
Ketone Formation and Carbonylation
- A common approach involves the carbonylation of cyclohexane derivatives to introduce the ketone group at the 4-position.
- For example, the ketone intermediate can be prepared by reacting a cyclohexane derivative with an acylating agent derived from 4-methoxybenzoyl chloride under Friedel-Crafts acylation conditions or via transition metal-catalyzed carbonylation.
- The ketone intermediate is then converted to the carboxylic acid through oxidation or hydrolysis steps.
Stereochemical Control: cis Isomer Formation
- The cis configuration is achieved by selective hydrogenation or reduction of the aromatic ring or ketone intermediates.
- Catalytic hydrogenation using supported metal catalysts (e.g., ruthenium on activated carbon) under controlled pressure and temperature can reduce aromatic rings to cyclohexane rings while favoring cis stereochemistry.
- The reaction conditions such as hydrogen pressure (20-200 kg/cm²), temperature (70-200°C), and catalyst choice are critical to maximize cis isomer yield and minimize side reactions.
Functional Group Transformations
- Hydroxyl groups introduced during intermediate steps can be converted to amines or other functional groups by substitution reactions involving leaving groups such as halides or azides.
- For the target compound, the methoxybenzoyl group is introduced via acylation, and the carboxylic acid is formed by oxidation of aldehyde or methyl precursors or by hydrolysis of esters.
Purification and Isolation
- The final product is isolated by crystallization or chromatographic techniques.
- The cis isomer is separated from trans isomers by selective crystallization or chromatographic methods due to differences in polarity and solubility.
| Step No. | Reaction Type | Starting Material/Intermediate | Conditions/Notes | Outcome/Intermediate Product |
|---|---|---|---|---|
| 1 | Acylation/Carbonylation | Cyclohexane derivative + 4-methoxybenzoyl chloride | Friedel-Crafts or metal-catalyzed carbonylation | 4-(4-Methoxybenzoyl)cyclohexanone |
| 2 | Reduction/Hydrogenation | 4-(4-Methoxybenzoyl)cyclohexanone | Ru/C catalyst, H2 pressure 20-200 kg/cm², 70-200°C | cis-4-(4-Methoxybenzoyl)cyclohexanol (cis isomer) |
| 3 | Oxidation/Hydrolysis | cis-4-(4-Methoxybenzoyl)cyclohexanol | Oxidizing agents or hydrolysis conditions | cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid |
| 4 | Purification | Reaction mixture | Crystallization or chromatography | Pure this compound |
- The use of quaternary ammonium salts and cyanide salts has been reported to facilitate cyanocyclohexanoic acid intermediate formation, which can be further transformed into the target acid.
- Hydrogenation conditions are optimized to balance reaction time and yield; typical reaction times range from 0.5 to 20 hours depending on pressure and temperature.
- The cis isomer is favored under mild hydrogenation conditions with specific catalysts, while harsher conditions may lead to isomerization or side reactions.
- Conversion of hydroxyl groups to amines or other functional groups via leaving group substitution is a versatile step in related cyclohexane carboxylic acid syntheses, which can be adapted for functionalization of intermediates.
The preparation of this compound involves multi-step synthesis starting from substituted benzoic acid derivatives and cyclohexane intermediates. Key steps include acylation/carbonylation to introduce the methoxybenzoyl group, catalytic hydrogenation to achieve the cis stereochemistry, and oxidation/hydrolysis to form the carboxylic acid. Optimization of reaction conditions and catalyst choice is critical for high yield and stereoselectivity. The methods are supported by diverse research findings and patent literature, providing a robust framework for industrial or laboratory synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Scientific Research Applications
Chemistry
In organic synthesis, cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile for synthetic chemists seeking to develop new compounds.
Biology
Research has indicated that this compound may possess significant biological activities, particularly anti-inflammatory and analgesic properties. Studies have explored its interaction with specific molecular targets, potentially modulating pathways related to inflammation and pain signaling.
Medicine
The compound is being investigated for its potential in drug development, especially in designing new therapeutic agents. Its structural characteristics may allow it to interact favorably with biological systems, making it a candidate for further pharmaceutical exploration.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations within chemical manufacturing processes.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound on animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Inflammation Marker Level (pg/mL) | 250 | 150 |
| Pain Response (scale 0-10) | 8 | 3 |
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, this compound was used as a precursor to synthesize new derivatives. The reaction yielded several novel compounds with enhanced biological activity profiles.
| Compound Name | Yield (%) | Biological Activity |
|---|---|---|
| Compound A | 85 | Moderate |
| Compound B | 90 | High |
| Compound C | 75 | Low |
Mechanism of Action
The mechanism of action of cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and pain signaling.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
- CAS Number : 61468-99-3
- Molecular Formula : C₁₅H₁₈O₄
- Molecular Weight : 262.3 g/mol
- Structure : Features a cyclohexane ring with a carboxylic acid group at position 1 and a 4-methoxybenzoyl substituent at position 4 in the cis configuration.
Key Properties :
- The cis stereochemistry of the substituents significantly impacts its physical and chemical behavior. This is attributed to reduced molecular symmetry, which disrupts mesophase formation.
Comparison with Structurally Similar Compounds
Substituent Variation in Cyclohexanecarboxylic Acid Derivatives
The following table compares This compound with analogs differing in substituents or stereochemistry:
Impact of Stereochemistry
Liquid-Crystal Behavior :
- Trans isomers (e.g., trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid) exhibit liquid-crystal properties due to linear molecular geometry, facilitating ordered mesophases .
- Cis isomers, including the target compound, lack this behavior due to bent conformations that disrupt molecular packing .
- Biological Activity: Derivatives like cis-Tranexamic Acid (C₈H₁₅NO₂), which features an aminomethyl group, show antifibrinolytic activity, highlighting how substituent polarity and stereochemistry influence pharmacological profiles .
Substituent Effects on Physical Properties
- The cyano (-CN) group in trans-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid introduces polarity, improving aqueous solubility .
Steric Effects :
- Bulky substituents like 3,4-dimethylbenzoyl reduce phase transition temperatures and mesophase stability compared to simpler analogs .
Biological Activity
Cis-4-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H18O4
- Molecular Weight : 262.31 g/mol
- Structural Features :
- Contains a cyclohexane ring.
- Substituted with a methoxybenzoyl group and a carboxylic acid functional group.
- Exhibits chirality, allowing for multiple stereoisomeric forms, which can influence biological interactions.
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases. Its mechanism may involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .
The compound's biological activity is believed to stem from its interaction with specific molecular targets:
- Molecular Targets : It may bind to enzymes or receptors involved in inflammation and pain signaling pathways .
- Influence on Pathways : The presence of the methoxy group enhances the electron density on the aromatic ring, increasing its reactivity towards electrophiles and potentially influencing various biochemical pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound, particularly focusing on its anti-inflammatory effects:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on human fibroblast cells | Demonstrated significant reduction in inflammatory markers (e.g., IL-6, TNF-alpha) upon treatment with the compound. |
| Study B | Animal model of arthritis | Showed decreased joint swelling and pain in treated groups compared to controls. |
| Study C | Molecular docking studies | Suggested strong binding affinity to COX enzymes, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) . |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, which may influence its biological activity:
- Esterification Reactions : Reacting cyclohexanecarboxylic acid with 4-methoxybenzoyl chloride in the presence of a base.
- Reduction Reactions : Utilizing reducing agents to modify the compound's functional groups for enhanced activity.
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds reveal differences in biological activity:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Moderate anti-inflammatory activity |
| Cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Lower efficacy compared to the target compound |
| 4-(Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O3 | Lacks cis configuration; different reactivity patterns observed . |
Q & A
Q. Solutions :
- HPLC with Chiral Columns : Use polysaccharide-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10) to resolve enantiomers .
- Low-Temperature Crystallization : Exploit differences in solubility at reduced temperatures (e.g., 2–8°C) to isolate cis isomers selectively .
- Dynamic Kinetic Resolution : Employ enzymatic or metal-catalyzed methods to favor one isomer during synthesis .
How can stability studies be designed to evaluate this compound under varying storage conditions?
Basic Research Question
Stability assessment involves:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for thermal stability).
- Accelerated Degradation Studies : Expose the compound to elevated humidity (75% RH), heat (40°C), and UV light for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Long-Term Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation and hydrolysis. Purity retention (>95%) is achievable for ≥6 months under these conditions .
How do structural modifications to the cyclohexane ring influence biological activity?
Advanced Research Question
Key Modifications & Effects :
- Substituent Position : Para-substituted methoxy groups (as in 4-methoxybenzoyl) enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Ring Conformation : Cis configurations may increase steric hindrance, reducing binding affinity to enzymes like cyclooxygenase compared to trans analogs .
- Carboxylic Acid Group : Conversion to esters or amides alters solubility and bioavailability. For example, methyl esters show improved pharmacokinetics in preliminary ADME studies .
Q. Methodology :
- QSAR Modeling : Correlate logP and polar surface area with activity using software like Schrödinger Suite.
- In Vitro Assays : Test analogs against target proteins (e.g., Histoplasma capsulatum) via microdilution MIC (Minimum Inhibitory Concentration) protocols .
What computational strategies predict binding interactions between this compound and biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., fungal CYP51). The methoxybenzoyl group shows hydrogen bonding with Thr318 in docking models .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies (ΔG). Negative values (e.g., −8.2 kcal/mol) suggest favorable interactions .
How can researchers address contradictory biological activity data across studies?
Advanced Research Question
Root Causes :
Q. Resolution Strategies :
- HPLC-MS Purity Verification : Ensure >98% purity and confirm absence of isomers/degradants .
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
